molecular formula C16H22O10S B1148338 PENTAACETYL-5-THIOGLUCOSE CAS No. 10227-18-6

PENTAACETYL-5-THIOGLUCOSE

Cat. No.: B1148338
CAS No.: 10227-18-6
M. Wt: 406.40488
InChI Key:
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Description

Preparation Methods

The synthesis of PENTAACETYL-5-THIOGLUCOSE typically involves a multi-step process starting from glucose. The general synthetic route includes:

    Esterification: Glucose undergoes esterification to introduce acetyl groups at the hydroxyl positions.

Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to facilitate the process .

Chemical Reactions Analysis

PENTAACETYL-5-THIOGLUCOSE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PENTAACETYL-5-THIOGLUCOSE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of PENTAACETYL-5-THIOGLUCOSE involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

PENTAACETYL-5-THIOGLUCOSE is unique due to the presence of both acetyl and thiol groups. Similar compounds include:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPVTQRDZKNPS-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242267
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10227-18-6
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10227-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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